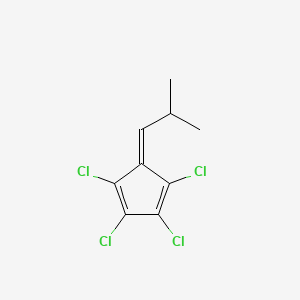
1,2,3,4-Tetrachloro-5-(2-methylpropylidene)cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrachloro-5-(2-methylpropylidene)cyclopenta-1,3-diene is a chlorinated cyclopentadiene derivative. This compound is of interest due to its unique structure and reactivity, which makes it a valuable subject in various fields of scientific research, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrachloro-5-(2-methylpropylidene)cyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene derivatives One common method is the reaction of cyclopentadiene with chlorine gas under controlled conditions to introduce chlorine atoms at the 1,2,3,4 positions
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where cyclopentadiene is reacted with chlorine in the presence of catalysts to ensure high yield and purity. The process is carefully monitored to control the reaction conditions, such as temperature and pressure, to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrachloro-5-(2-methylpropylidene)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated cyclopentadienone derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated cyclopentadiene derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various chlorinated cyclopentadiene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4-Tetrachloro-5-(2-methylpropylidene)cyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,2,3,4-tetrachloro-5-(2-methylpropylidene)cyclopenta-1,3-diene exerts its effects involves its ability to participate in various chemical reactions due to the presence of multiple chlorine atoms and the 2-methylpropylidene group. These functional groups make the compound highly reactive, allowing it to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrachlorocyclopentadiene: Similar in structure but lacks the 2-methylpropylidene group.
Hexachlorocyclopentadiene: Contains six chlorine atoms and is used in similar applications.
Tetrachlorocyclopentadienone: An oxidized derivative with different reactivity.
Uniqueness
1,2,3,4-Tetrachloro-5-(2-methylpropylidene)cyclopenta-1,3-diene is unique due to the presence of the 2-methylpropylidene group, which imparts distinct chemical properties and reactivity compared to other chlorinated cyclopentadiene derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
54624-21-4 |
|---|---|
Molecular Formula |
C9H8Cl4 |
Molecular Weight |
258.0 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-(2-methylpropylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C9H8Cl4/c1-4(2)3-5-6(10)8(12)9(13)7(5)11/h3-4H,1-2H3 |
InChI Key |
DEFPJIOVGIBZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C1C(=C(C(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















